Lipophilicity Differential: ΔlogP = +0.4 vs. Des‑Methyl Analog
The target compound (CID 4107216) exhibits a PubChem-computed XLogP3-AA of 3.4, whereas the closest des‑methyl analog N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide (CID 4107213) has XLogP3-AA = 3.0 [1][2]. This +0.4 logP increase translates to approximately 2.5‑fold higher predicted membrane partitioning, which can be decisive when selecting compounds for cell‑based or permeability‑limited screens.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide (CID 4107213) XLogP3-AA = 3.0 |
| Quantified Difference | ΔlogP = +0.4 (≈ 2.5× higher predicted membrane partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Procurement choices that ignore this difference risk introducing systematic bias in cell-based assays or ADME predictions where lipophilicity is a critical parameter.
- [1] PubChem Computed Properties: CID 4107216, XLogP3-AA = 3.4. PubChem release 2021.05.07. View Source
- [2] PubChem Computed Properties: CID 4107213, XLogP3-AA = 3.0. PubChem release 2021.05.07. View Source
